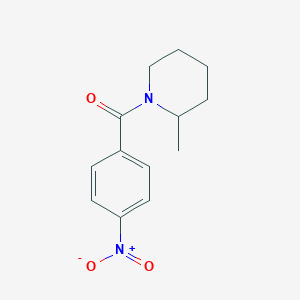

2-Methyl-1-(4-nitrobenzoyl)piperidine

Description

Overview of Piperidine (B6355638) Derivatives in Organic Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of organic molecules. rsc.orgchemicalbook.com Its saturated ring system is not planar and typically adopts a stable chair conformation. The presence of the nitrogen atom imparts basic properties and serves as a key site for functionalization, allowing for the synthesis of a diverse range of derivatives. rsc.org These derivatives are of immense importance, appearing in numerous natural products, particularly alkaloids, and forming the core of many synthetic compounds with significant applications in various industries. chemicalbook.comcymitquimica.com In pharmaceuticals, the piperidine scaffold is recognized as a "privileged structure" because it is a feature in many FDA-approved drugs, demonstrating its ability to interact with a wide range of biological targets. google.com Its derivatives are employed in medications for conditions ranging from allergies and psychiatric disorders to pain management. cymitquimica.com Beyond medicine, piperidine compounds are used as catalysts, solvents, and intermediates in the synthesis of agrochemicals and specialty materials. cymitquimica.com

Role of the 4-Nitrobenzoyl Moiety in Chemical Transformations and Electronic Properties

The 4-nitrobenzoyl group is an acyl moiety derived from 4-nitrobenzoic acid. It is typically introduced into a molecule using a more reactive precursor, such as 4-nitrobenzoyl chloride. nih.govnist.gov This group is characterized by two key features: the electrophilic carbonyl carbon and the strongly electron-withdrawing nitro group (-NO2) at the para-position of the benzene (B151609) ring. nih.gov The nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly increases the reactivity of the carbonyl group toward nucleophiles. nih.gov This makes 4-nitrobenzoyl chloride an effective acylating agent for amines and alcohols. nist.gov

From an electronic standpoint, the 4-nitrobenzoyl moiety can influence the properties of the entire molecule. Its electron-withdrawing nature can affect the electron density of adjacent functional groups, influencing their reactivity and physical properties. researchgate.net In the context of larger molecules, this group can participate in various non-covalent interactions and its presence is often explored in the synthesis of pharmaceuticals, dyes, and polymers.

Rationale for Investigating 2-Methyl-1-(4-nitrobenzoyl)piperidine: A Chemical Perspective

The synthesis of this compound would typically involve the N-acylation of 2-methylpiperidine (B94953) with 4-nitrobenzoyl chloride. This reaction brings together a nucleophilic secondary amine and a highly reactive acyl chloride, providing a practical example of amide bond formation. The presence of the methyl group at the 2-position of the piperidine ring introduces an element of steric hindrance and chirality (if a single enantiomer of 2-methylpiperidine is used), which can influence the kinetics of the acylation reaction and the conformational properties of the final product.

Studying this compound allows for the exploration of:

Stereochemistry and Conformation: How the steric bulk of the 2-methyl group influences the rotational barrier around the N-C(O) amide bond and the preferred conformation of the piperidine ring.

Reactivity: The compound serves as a stable, neutral molecule that could be used as an intermediate in further chemical synthesis. The nitro group itself is a versatile functional handle that can be reduced to an amine, opening pathways to a new family of derivatives.

While specific extensive research on this compound is not widely documented, its structure represents a convergence of important chemical motifs. Its study provides fundamental insights into the interplay of steric and electronic effects in N-acylated heterocyclic systems, which is a core concept in physical organic chemistry and rational drug design.

Data Tables

Table 1: Properties of Starting Materials

| Property | 2-Methylpiperidine | 4-Nitrobenzoyl chloride |

| CAS Number | 109-05-7 nist.gov | 122-04-3 |

| Molecular Formula | C₆H₁₃N nist.gov | C₇H₄ClNO₃ |

| Molecular Weight | 99.17 g/mol nist.gov | 185.56 g/mol |

| Appearance | Liquid | Light orange to yellow to green powder |

| Boiling Point | ~118 °C | 128 °C at 4 mmHg |

| Melting Point | -40 °C | 72 - 75 °C |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol cymitquimica.com |

| InChI Key | NEJWOMPFLAWSBD-UHFFFAOYNA-N cymitquimica.com |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperidin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-4-2-3-9-14(10)13(16)11-5-7-12(8-6-11)15(17)18/h5-8,10H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJWOMPFLAWSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 4 Nitrobenzoyl Piperidine and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methyl-1-(4-nitrobenzoyl)piperidine, the primary disconnection is the amide bond, which is the most synthetically accessible linkage to form. This leads to two key precursors: 2-methylpiperidine (B94953) and a 4-nitrobenzoyl derivative, typically 4-nitrobenzoyl chloride.

A further disconnection on the 2-methylpiperidine fragment involves the C-N bond of the ring or the C-C bond of the methyl group, suggesting pathways that construct the substituted piperidine (B6355638) ring itself. The 4-nitrobenzoyl moiety can be disconnected at the C-N bond of the nitro group and the C-C bond of the carboxyl group, tracing back to a simple benzene (B151609) ring. This analysis highlights the main synthetic challenges: the stereoselective formation of the 2-substituted piperidine ring and the regioselective synthesis of the 4-nitrobenzoyl precursor.

Approaches to Piperidine Ring Functionalization

The functionalization of the piperidine ring, specifically the introduction of the 2-methyl group and the subsequent N-acylation, is central to the synthesis of the target molecule.

Achieving stereocontrol in the synthesis of 2-substituted piperidines is a significant area of research. Several strategies can be employed to introduce the methyl group at the 2-position with high stereoselectivity.

One common approach is the catalytic hydrogenation of substituted pyridine (B92270) precursors. For instance, the hydrogenation of 2-methylpyridine (B31789) (α-picoline) over catalysts like platinum oxide (PtO₂) can yield 2-methylpiperidine. whiterose.ac.uk The stereoselectivity of this reduction can be influenced by the choice of catalyst, solvent, and reaction conditions. Asymmetric hydrogenation using chiral rhodium or iridium catalysts can provide enantiomerically enriched products. nih.gov

Alternative methods involve the cyclization of acyclic precursors. For example, an intramolecular reductive amination of a δ-amino ketone can form the piperidine ring with the desired substitution pattern. The stereochemistry can be controlled by the stereocenters present in the acyclic precursor or by using stereoselective reducing agents.

| Method | Precursor | Catalyst/Reagent | Key Feature |

| Catalytic Hydrogenation | 2-Methylpyridine | PtO₂, Rhodium, Iridium | Can be adapted for stereoselectivity. whiterose.ac.uknih.gov |

| Intramolecular Cyclization | Acyclic δ-amino ketone | Stereoselective reducing agent | High degree of stereocontrol. |

| Nucleophilic Addition | N-protected piperidin-2-one | Organometallic reagents | Forms the C-C bond directly. |

The formation of the amide bond between 2-methylpiperidine and the 4-nitrobenzoyl group is typically a straightforward N-acylation reaction. The most common method is the Schotten-Baumann reaction, which involves treating the amine (2-methylpiperidine) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base. orgsyn.org

The reaction is generally high-yielding and proceeds under mild conditions. An aqueous base, such as sodium hydroxide (B78521), or an organic base, like triethylamine (B128534) or pyridine, can be used to neutralize the hydrogen chloride byproduct. orgsyn.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nitro group, facilitating the nucleophilic attack by the piperidine nitrogen. solubilityofthings.com

| Reagents | Base | Solvent | Conditions | Typical Yield |

| 2-Methylpiperidine, 4-Nitrobenzoyl chloride | Sodium Hydroxide | Water/Organic co-solvent | Room Temperature | High |

| 2-Methylpiperidine, 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane (DCM) | 0°C to Room Temperature | High |

| 2-Methylpiperidine, 4-Nitrobenzoic acid | Coupling agents (e.g., HATU) | DMF | Room Temperature | Good to High unisi.it |

Synthesis of the 4-Nitrobenzoyl Precursor

The synthesis of the 4-nitrobenzoyl precursor, specifically 4-nitrobenzoyl chloride, begins with the preparation of 4-nitrobenzoic acid.

The most direct route to a nitrobenzoic acid is the nitration of benzoic acid. However, this reaction predominantly yields the 3-nitro isomer because the carboxylic acid group is a meta-director for electrophilic aromatic substitution. truman.eduyoutube.comvedantu.com

Therefore, a more effective and common industrial method for synthesizing 4-nitrobenzoic acid is the oxidation of 4-nitrotoluene (B166481). wikipedia.org The methyl group of 4-nitrotoluene can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid, or nitric acid. wikipedia.org The starting 4-nitrotoluene is readily available from the nitration of toluene.

Alternative, though less common, routes include the carboxylation of nitrobenzene. This can be a more complex transformation, potentially involving organometallic intermediates or specific catalytic systems. researchgate.netacs.org

With 4-nitrobenzoic acid in hand, the synthesis of the corresponding acyl chloride, 4-nitrobenzoyl chloride, is a standard and efficient conversion. This is typically achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). tandfonline.com Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), provides a clean conversion to 4-nitrobenzoyl chloride with gaseous byproducts (SO₂ and HCl) that are easily removed. tandfonline.com The use of phosphorus pentachloride is also effective, yielding phosphoryl chloride (POCl₃) as a liquid byproduct that can be separated by distillation.

| Starting Material | Reagent | Conditions | Key Advantage |

| 4-Nitrobenzoic acid | Thionyl Chloride (SOCl₂) | Reflux, cat. DMF | Gaseous byproducts are easy to remove. tandfonline.com |

| 4-Nitrobenzoic acid | Phosphorus Pentachloride (PCl₅) | Heating | Effective for acids with electron-withdrawing groups. |

| 4-Nitrobenzoic acid | Oxalyl Chloride | Inert solvent (e.g., DCM) | Mild conditions, high purity product. |

Formation of the Amide Linkage: Optimization and Challenges

The creation of the amide bond is a cornerstone of organic synthesis. nih.gov For a sterically hindered secondary amine like 2-methylpiperidine, the reaction requires optimized conditions to overcome potential challenges such as low reactivity and competing side reactions. The primary methods involve the direct reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride, or the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine.

The most direct route to this compound is the Schotten-Baumann reaction, which involves the acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride drives the reaction forward. chemguide.co.uk 2-Methyl-4-nitrobenzoyl chloride, a related acylating agent, is noted for its high reactivity due to the electron-withdrawing nitro group which activates the carbonyl carbon towards nucleophilic attack.

Alternatively, when starting from 4-nitrobenzoic acid, a coupling reagent is necessary to activate the carboxylic acid. The development of such reagents has been a significant focus in peptide synthesis and can be applied here, especially to overcome the steric hindrance of 2-methylpiperidine. uni-kiel.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP, BOP) and Aminium/Uronium salts (e.g., HATU, HBTU) are highly efficient, even for hindered amino acids and amines. bachem.com They generate activated esters in situ that readily react with the amine. HATU is particularly effective as it generates highly reactive OAt esters. bachem.com

The choice of coupling reagent and conditions is crucial for optimizing the yield and minimizing side reactions. For hindered amines, more powerful reagents like HATU or the generation of acyl fluorides in situ may be necessary to achieve good yields. bachem.comreddit.com

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Challenges |

|---|---|---|---|---|

| Acyl Halides | 4-Nitrobenzoyl chloride | Direct nucleophilic acyl substitution. | High reactivity, simple procedure. | Harsh conditions, byproduct (HCl) removal needed. |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate. | Cost-effective, widely used. | Byproduct removal can be difficult (DCU), potential for racemization. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms activated phosphonium esters. | High efficiency, suitable for hindered couplings. | Can be expensive, potential for toxic byproducts (HMPA). uni-kiel.de |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms activated OBt, OAt, or Oxyma esters. | Very high reactivity, fast reactions, low racemization. bachem.com | Potential for guanidinylation side reaction with uronium types. |

In the synthesis of this compound, regioselectivity is straightforward as the piperidine nitrogen is the only nucleophilic site for acylation. However, diastereoselectivity becomes a key consideration if the starting 2-methylpiperidine is a racemic mixture.

2-Methylpiperidine is a chiral molecule, existing as (R)- and (S)-enantiomers. When a racemic mixture of 2-methylpiperidine is acylated, the product will also be a racemic mixture of (R)-2-Methyl-1-(4-nitrobenzoyl)piperidine and (S)-2-Methyl-1-(4-nitrobenzoyl)piperidine. No new stereocenters are formed in this reaction, so the issue is one of separating enantiomers if a single enantiomer is desired.

Diastereoselectivity would be a factor in more complex analogues where additional stereocenters are present or are formed during the synthesis of the piperidine ring itself. For instance, in the synthesis of polysubstituted piperidines, controlling the relative stereochemistry of the substituents is a significant challenge, often addressed through stereoselective cyclization strategies.

The steric hindrance provided by the methyl group at the C2 position of the piperidine ring can affect the rate of the acylation reaction. Compared to piperidine itself, 2-methylpiperidine is a more hindered amine, which may require more forcing conditions or more reactive coupling reagents to achieve complete conversion. In extreme cases of steric hindrance, such as with 2,2,6,6-tetramethylpiperidine, acylation can be very difficult and may even lead to ring-opening side reactions under certain conditions. rsc.org

Post-Synthetic Modifications and Functional Group Interconversions

Once this compound is synthesized, its constituent parts—the nitro group, the piperidine ring, and the benzoyl moiety—can be subjected to a variety of chemical transformations to produce a library of related analogues. solubilityofthings.comub.edu

The aromatic nitro group is a versatile functional group primarily because it can be easily reduced to an amino group, which is a key precursor for many other functionalities. The reduction of the nitro group on the benzoyl ring transforms the electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group. masterorganicchemistry.com This dramatically alters the electronic properties of the molecule and opens up new avenues for further functionalization.

Several methods are available for the reduction of aromatic nitro groups, with the choice often depending on the presence of other functional groups in the molecule (chemoselectivity). unimi.it

Common reduction methods include:

Catalytic Hydrogenation: This is one of the most common and clean methods. The reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. masterorganicchemistry.comwikipedia.org This method is generally high-yielding and the only byproduct is water.

Metal/Acid Reduction: The use of an easily oxidized metal in the presence of an acid is a classic method. Common combinations include Tin (Sn) or Iron (Fe) with hydrochloric acid (HCl). masterorganicchemistry.com This method is robust but requires a stoichiometric amount of metal and an aqueous acidic workup.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It can be a safer alternative to using hydrogen gas.

Biocatalysis: Nitroreductase enzymes can be used for the selective reduction of aromatic nitro compounds under mild, aqueous conditions, offering high chemoselectivity. google.com

| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | MeOH or EtOH solvent, room temp to moderate heat, atmospheric to high pressure. | Clean reaction (water byproduct), high yield. masterorganicchemistry.com | Requires specialized equipment for H₂, potential for hydrogenolysis of other groups. |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Aqueous/alcoholic solvent, often heated. | Inexpensive, strong reducing conditions. masterorganicchemistry.com | Stoichiometric waste, harsh acidic conditions, difficult workup. |

| Hydrosulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system, often with a phase-transfer catalyst. | Mild conditions, useful for sensitive substrates. | Can be sluggish, requires aqueous workup. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH or EtOH solvent, reflux. | Avoids use of H₂ gas, generally good yields. | Byproduct formation from the hydrogen donor. |

The resulting amino group can then be further modified, for example, through diazotization to introduce a range of other substituents (e.g., -OH, -Cl, -Br, -CN via Sandmeyer reaction) or through acylation/sulfonylation to form different amides/sulfonamides.

The piperidine ring in this compound is relatively stable. Modifications typically involve either functionalizing the existing ring or building a more complex piperidine scaffold from acyclic precursors before the final acylation step. researchgate.net

Post-acylation modifications are generally limited due to the reduced reactivity of the ring. The N-acyl group decreases the nucleophilicity of the nitrogen lone pair, making further reactions at nitrogen unlikely. Potential modifications could include C-H activation or radical-mediated reactions to introduce substituents at the carbon positions of the piperidine ring, though these are often complex and may lack selectivity. nih.gov

A more common synthetic strategy is to use a pre-functionalized piperidine derivative in the initial amide coupling reaction. For instance, using a hydroxymethyl-piperidine or an amino-piperidine would result in an analogue with a handle for further functionalization. Another approach involves the synthesis of the piperidine ring itself through methods like the hydrogenation of a substituted pyridine precursor or through various cyclization strategies that allow for the controlled placement of multiple substituents. researchgate.netnih.gov

The benzoyl moiety offers several sites for transformation, primarily on the aromatic ring. The reactivity of the ring is heavily influenced by the substituents present.

With the Nitro Group: The 4-nitro group is a strong deactivating group, making the aromatic ring electron-poor and resistant to electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation or acylation. masterorganicchemistry.comyoutube.com However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group (like a halogen) is present at the ortho or para position relative to the nitro group.

After Reduction to an Amino Group: Converting the nitro group to an amino group (-NH₂) fundamentally changes the ring's reactivity. The amino group is a powerful activating group and is ortho-, para-directing. This allows for a range of EAS reactions, such as halogenation, nitration, or sulfonation, to be performed on the aromatic ring. To control the high reactivity and prevent multiple substitutions, the amino group is often temporarily protected by converting it into an amide (e.g., an acetamide), which is less activating. masterorganicchemistry.com

Therefore, a common synthetic sequence would be the reduction of the nitro group followed by electrophilic substitution on the activated aniline (B41778) ring, and potentially further modification of the newly introduced group. This pathway provides access to a wide array of analogues with diverse substitution patterns on the benzoyl ring.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 1 4 Nitrobenzoyl Piperidine

Reactivity Profiles of the Piperidine (B6355638) Amide Functionality

The amide bond in 2-Methyl-1-(4-nitrobenzoyl)piperidine is a key site for chemical transformations. Its reactivity is influenced by the electronic and steric properties of both the piperidine and the 4-nitrobenzoyl moieties.

Nucleophilic Attack Pathways

The carbonyl carbon of the amide group is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the amide bond through various mechanisms.

Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions to yield 2-methylpiperidine (B94953) and 4-nitrobenzoic acid. The mechanism of hydrolysis is dependent on the pH of the solution. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to the products. The rate of hydrolysis is influenced by the substituents on both the acyl and the amine portions of the amide.

| Substituent on Benzoyl Ring | Relative Rate of Alkaline Hydrolysis |

|---|---|

| 4-NO2 | High |

| H | Medium |

| 4-OCH3 | Low |

Reduction: The amide functionality can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the formation of an intermediate which is further reduced to the corresponding amine. In the case of this compound, this would yield 1-(4-nitrobenzyl)-2-methylpiperidine. It is important to note that LiAlH₄ will also reduce the nitro group.

Electrophilic Substitution on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is part of a tertiary amide. Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, its basicity and nucleophilicity are significantly reduced compared to a typical tertiary amine. Consequently, direct electrophilic substitution on the piperidine nitrogen, such as N-alkylation, is generally not a facile process under standard alkylating conditions. For such reactions to occur, prior reduction of the amide to the corresponding amine would be necessary.

Transformations Involving the 4-Nitro Group

Catalytic Hydrogenation and Chemo-selective Reduction

The nitro group is readily reduced to an amino group under various conditions.

Catalytic Hydrogenation: This is a common method for the reduction of nitroarenes. The reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For this compound, catalytic hydrogenation would be expected to reduce the nitro group to an amine, yielding 1-(4-aminobenzoyl)-2-methylpiperidine. However, under harsh conditions, the amide bond might also be susceptible to reduction.

| Catalyst | Hydrogen Source | Typical Yield (%) |

|---|---|---|

| Pd/C | H₂ (gas) | >95 |

| PtO₂ | H₂ (gas) | >90 |

| Raney Ni | H₂ (gas) | 85-95 |

| Co-based nanocatalysts | HCOOH (Transfer Hydrogenation) | >95 |

Chemo-selective Reduction: In the presence of other reducible functional groups, such as the amide in this case, selective reduction of the nitro group can be achieved using specific reagents. Transfer hydrogenation, for instance using formic acid or hydrazine (B178648) as the hydrogen source in the presence of a suitable catalyst, is often effective for the selective reduction of nitro groups. rsc.org Another approach involves the use of metal hydrides in combination with transition metal salts, such as sodium borohydride (B1222165) with iron(II) chloride, which has been shown to selectively reduce nitroarenes in the presence of esters and potentially amides. researchgate.net

Reactivity of the Nitroaromatic System

The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the nitro group. In this compound, the positions ortho to the nitro group are activated towards nucleophilic attack. However, for a substitution reaction to occur, a suitable leaving group must be present on the aromatic ring. In the absence of such a leaving group, the reactivity is limited.

Stereochemical Aspects of Chemical Reactions

The presence of a chiral center at the 2-position of the piperidine ring introduces stereochemical considerations into the reactions of this compound. The 2-methyl group can influence the conformational preference of the piperidine ring and can exert steric hindrance, thereby directing the approach of incoming reagents.

In nucleophilic attacks on the carbonyl carbon of the amide, the 2-methyl group can lead to diastereoselective outcomes if the nucleophile is chiral or if a chiral catalyst is employed. The approach of the nucleophile may be favored from the face of the molecule opposite to the methyl group to minimize steric interactions.

Similarly, in reactions involving the piperidine nitrogen (after reduction of the amide), the stereochemistry at the 2-position can influence the outcome of subsequent reactions. For example, in N-alkylation of 2-methylpiperidine, the incoming electrophile may preferentially attack from the equatorial position to avoid steric clash with the axial hydrogen atoms and the 2-methyl group, leading to a specific diastereomer as the major product. The stereochemical outcome of such reactions is often dependent on the nature of the electrophile and the reaction conditions.

The chiral 2-methylpiperidine moiety can also act as a chiral auxiliary, inducing asymmetry in reactions at other parts of the molecule, although the distance to the 4-nitrobenzoyl group may limit the efficiency of such induction.

Diastereomeric Control in Synthesis

There is no specific information available in the scientific literature regarding the diastereomeric control in the synthesis of this compound. The synthesis of this compound would typically involve the acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride or a related activated carboxylic acid derivative. Given that 2-methylpiperidine is a chiral molecule (existing as R and S enantiomers), its reaction with an achiral reagent would result in a racemic mixture of the product.

To achieve diastereomeric control, one would need to start with an enantiomerically pure form of 2-methylpiperidine and react it with a chiral acylating agent, or employ a chiral catalyst to influence the stereochemical outcome of the acylation of racemic 2-methylpiperidine. However, no such studies have been reported for this compound.

Table 1: Hypothetical Diastereomeric Synthesis Outcomes

| Starting Material (2-Methylpiperidine) | Acylating Agent | Expected Product | Diastereomeric Control |

| Racemic (R/S) | 4-Nitrobenzoyl Chloride | Racemic (R/S)-2-Methyl-1-(4-nitrobenzoyl)piperidine | Not applicable |

| Enantiopure (S) | 4-Nitrobenzoyl Chloride | Enantiopure (S)-2-Methyl-1-(4-nitrobenzoyl)piperidine | Not applicable |

| Racemic (R/S) | Chiral Acylating Agent | Diastereomeric mixture | Dependent on chiral auxiliary |

| Racemic (R/S) | 4-Nitrobenzoyl Chloride with Chiral Catalyst | Enantioenriched product | Dependent on catalyst efficacy |

This table is illustrative of general principles and is not based on published data for the specified compound.

Epimerization and Conformational Dynamics

No experimental or computational studies on the epimerization and conformational dynamics of this compound have been found in the reviewed literature.

Epimerization at the C2 position of the piperidine ring would require breaking the C-N or C-C bond, which is not a facile process under normal conditions for this type of compound.

The conformational dynamics of N-acylpiperidines are generally governed by the rotation around the N-C(O) amide bond and the chair-boat conformational equilibria of the piperidine ring. For this compound, one would expect the existence of different conformers due to the orientation of the 2-methyl group (axial vs. equatorial) and the rotation around the amide bond. The presence of the bulky 4-nitrobenzoyl group would influence the rotational barrier and the conformational preference of the methyl group. However, without specific spectroscopic or computational data, any discussion remains speculative.

Table 2: Potential Conformational Isomers of this compound

| Methyl Group Position | Amide Bond Conformation | Relative Energy |

| Equatorial | s-cis | Data not available |

| Equatorial | s-trans | Data not available |

| Axial | s-cis | Data not available |

| Axial | s-trans | Data not available |

This table represents potential conformers, but their relative energies and populations have not been determined for this specific compound.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a detailed understanding of the molecule's behavior in both solution and the solid state. These techniques move beyond simple spectral fingerprinting to probe the molecule's conformational preferences and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment and Stereochemistry

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of 2-methyl-1-(4-nitrobenzoyl)piperidine in solution. The molecule's structure presents several key features that give rise to complex NMR behavior, primarily due to the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperidine (B6355638) ring.

The partial double bond character of the amide linkage results in a significant energy barrier to rotation, leading to the potential existence of two distinct rotational conformers (rotamers) that may be observable on the NMR timescale. rsc.orgnih.gov Furthermore, the piperidine ring can exist in two chair conformations. For a 2-substituted N-acylpiperidine, the substituent (the methyl group) can occupy either an axial or an equatorial position. The interplay between the amide rotamers and the piperidine chair conformations can lead to a complex mixture of conformers in solution. nih.gov

Key Conformational Considerations:

Amide Bond Rotation: The rotation around the C(O)-N bond is slow, potentially giving rise to two sets of signals in the ¹H and ¹³C NMR spectra, corresponding to the E and Z rotamers.

Piperidine Ring Inversion: The piperidine ring undergoes rapid inversion between two chair forms at room temperature. However, the presence of the bulky N-benzoyl group and the 2-methyl substituent can influence the rate and equilibrium of this inversion.

Allylic Strain (A¹,³ Strain): In N-acylpiperidines with a substituent at the C-2 position, there is a notable steric interaction between the N-acyl group and the C-2 substituent. To minimize this A¹,³ strain, the 2-methyl group preferentially adopts an axial orientation. nih.govnih.gov This preference can lead to the chair conformation with an axial methyl group being the dominant species in solution. In some cases, to alleviate this strain, the piperidine ring might adopt a higher-energy twist-boat conformation. nih.govnih.gov

Expected NMR Spectral Features:

¹H NMR: The protons of the piperidine ring would be expected to appear as complex multiplets in the region of approximately 1.5-4.0 ppm. The chemical shifts of the protons on C2 and C6, adjacent to the nitrogen atom, would be particularly sensitive to the conformation of the amide bond. The methyl group would likely appear as a doublet. The aromatic protons of the 4-nitrobenzoyl group would present as two distinct doublets in the downfield region (around 7.5-8.3 ppm), characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR: The carbonyl carbon of the amide group would have a characteristic chemical shift around 170 ppm. The carbons of the piperidine ring would appear in the aliphatic region, while the aromatic carbons would be observed further downfield.

2D NMR Techniques (NOESY/ROESY): To unambiguously assign the stereochemistry and dominant conformation, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. columbia.edu These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For instance, a NOE correlation between the C2-proton and specific protons on the benzoyl group would help define the preferred amide rotamer. Similarly, correlations between the axial and equatorial protons on the piperidine ring can confirm the chair conformation and the orientation of the methyl group. researchgate.net For molecules in the molecular weight range of this compound, ROESY is often preferred as it provides reliable positive cross-peaks regardless of the molecule's tumbling rate in solution. columbia.edu

A hypothetical table of expected ¹H NMR chemical shifts is presented below, based on data for similar N-benzoylpiperidine and 2-methylpiperidine (B94953) structures. chemicalbook.comchemicalbook.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (H2', H6') | ~ 8.2 - 8.4 | d |

| Aromatic (H3', H5') | ~ 7.6 - 7.8 | d |

| Piperidine (H2, H6) | ~ 3.0 - 4.5 | m |

| Piperidine (H3, H4, H5) | ~ 1.5 - 2.0 | m |

| Methyl (CH₃) | ~ 1.1 - 1.3 | d |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy provides a complementary method for structural confirmation by identifying the characteristic vibrational modes of the molecule's functional groups.

Nitro Group (NO₂): The 4-nitrobenzoyl moiety will exhibit strong and characteristic IR absorption bands. The asymmetric stretching vibration is expected in the range of 1515-1560 cm⁻¹, while the symmetric stretching vibration typically appears between 1345-1385 cm⁻¹. researchgate.net These bands are often intense and provide clear evidence for the presence of the nitro group.

Amide Carbonyl (C=O): A strong absorption band corresponding to the amide C=O stretching vibration is expected in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and conjugation, but its high intensity makes it a prominent feature in the IR spectrum.

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations of the benzene ring are typically observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and piperidine methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. esisresearch.org

C-N Stretching: The C-N stretching vibration of the amide is expected in the 1260-1330 cm⁻¹ range. esisresearch.org

Ring Vibrations: The C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information, particularly for symmetric and non-polar bonds. The symmetric stretch of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum. ias.ac.in

A summary of expected key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Amide (C=O) | Stretch | 1630 - 1680 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Connectivity

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of the molecule. Under electron ionization (EI), the molecular ion (M⁺˙) of this compound would be expected at m/z 248. The fragmentation pattern would likely be dominated by cleavages that lead to stable ions.

Predicted Fragmentation Pathways:

Formation of the Acylium Ion: A primary and often dominant fragmentation pathway for N-acyl compounds is the cleavage of the N-C(O) bond to form a stable acylium ion. In this case, cleavage would yield the 4-nitrobenzoyl cation at m/z 150. This fragment is resonance-stabilized and would likely be a prominent peak, possibly the base peak, in the spectrum.

Cleavage Alpha to the Piperidine Nitrogen: Another common fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom within the ring. Loss of a methyl radical (•CH₃) from the molecular ion is less likely than ring-based fragmentation. A more probable fragmentation would involve the loss of the 4-nitrobenzoyl group, leading to a fragment corresponding to the 2-methylpiperidine cation at m/z 99.

Piperidine Ring Fragmentation: The 2-methylpiperidine fragment ion (m/z 99) could undergo further fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄), leading to smaller fragment ions.

A hypothetical fragmentation pattern is summarized below.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 248 | [C₁₃H₁₆N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₇H₄NO₃]⁺ | Cleavage of the N-C(O) bond (4-nitrobenzoyl acylium ion) |

| 120 | [C₇H₄O₂]⁺ | Loss of NO from the m/z 150 fragment |

| 99 | [C₆H₁₃N]⁺˙ | Cleavage of the N-C(O) bond with charge retention on the piperidine fragment |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular conformation and connectivity unambiguously. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the polar nitro group and the amide carbonyl group, alongside the aromatic and aliphatic regions, allows for a range of possible interactions that stabilize the crystal lattice.

C-H···O Hydrogen Bonds: These are expected to be significant interactions. The oxygen atoms of the nitro group and the amide carbonyl are effective hydrogen bond acceptors. They would likely interact with the aromatic C-H protons of the benzoyl group and the aliphatic C-H protons of the piperidine ring from neighboring molecules. rsc.org

π–π Stacking Interactions: The electron-deficient 4-nitrophenyl rings are prone to engage in π–π stacking interactions with adjacent aromatic rings. These interactions, where the rings are arranged in a parallel or offset fashion, are a common feature in the crystal packing of nitroaromatic compounds. rsc.org

C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak acceptor for hydrogen bonds from C-H donors, such as those on the piperidine ring of an adjacent molecule. rsc.org

Absolute Configuration Assignment for Chiral Isomers

This compound is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring. Therefore, it can exist as two enantiomers: (R)-2-methyl-1-(4-nitrobenzoyl)piperidine and (S)-2-methyl-1-(4-nitrobenzoyl)piperidine.

If a single enantiomer is synthesized and crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is calculated during the structure refinement process; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. nih.gov This method provides the most reliable assignment of the absolute stereochemistry of a chiral molecule.

Conformational Preferences in the Crystalline State

The conformation of this compound in its crystalline state provides a foundational understanding of its intrinsic structural preferences, free from the influence of solvent or dynamic solution-state equilibria. While a specific crystal structure for this compound is not publicly available in crystallographic databases, the conformational analysis of analogous N-acylpiperidine systems offers significant insights into the likely structural arrangement.

For N-acylpiperidines, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated ring. The orientation of the substituent at the C2 position (the methyl group in this case) is of particular interest. In many N-acylpiperidines, there is a notable preference for the 2-substituent to occupy an axial position. This preference is attributed to pseudoallylic strain (also known as A(1,3) strain), which arises from the steric interaction between the 2-substituent and the acyl group attached to the nitrogen atom. The partial double-bond character of the amide C-N bond restricts rotation and brings the acyl group into close proximity with the C2 position. An axial orientation of the 2-methyl group can alleviate this steric clash more effectively than an equatorial orientation.

In the absence of a specific crystal structure for this compound, a hypothetical data table of key geometric parameters for a representative N-acyl-2-methylpiperidine in a chair conformation with an axial methyl group is presented below for illustrative purposes. These values are based on typical bond lengths and angles observed in similar structures.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | N1 | C7 | - | - | 1.35 |

| C7 | O1 | - | - | 1.24 | |

| C2 | C9 | - | - | 1.52 | |

| Bond Angle | C2 | N1 | C6 | - | 118.5 |

| C2 | N1 | C7 | - | 120.0 | |

| N1 | C7 | O1 | - | 121.0 | |

| Torsion Angle | C6 | N1 | C2 | C3 | -55.0 |

| C7 | N1 | C2 | C9 | 175.0 |

Note: This data is hypothetical and serves as an example of what would be expected. Actual values would require experimental determination via X-ray crystallography.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)

The presence of a chiral center at the C2 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)-2-Methyl-1-(4-nitrobenzoyl)piperidine and (S)-2-Methyl-1-(4-nitrobenzoyl)piperidine. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for the characterization and differentiation of these enantiomers.

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Enantiomers will produce mirror-image CD spectra, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other at the same wavelengths. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule and the spatial arrangement of its chromophores.

In this compound, the primary chromophore is the 4-nitrobenzoyl group. The electronic transitions associated with this aromatic system, when perturbed by the chiral environment of the 2-methylpiperidine ring, will give rise to a characteristic CD spectrum. The analysis of the CD spectrum can provide valuable information about the absolute configuration of a given enantiomer.

Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 280 | +15,000 |

| 245 | -25,000 | |

| (S)-enantiomer | 280 | -15,000 |

| 245 | +25,000 |

Note: This data is hypothetical and illustrates the principle of mirror-image CD spectra for enantiomers. The actual wavelengths and molar ellipticity values would need to be determined experimentally.

The enantiomeric purity of a sample of this compound can also be assessed using CD spectroscopy. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent, as the equal and opposite signals from the two enantiomers cancel each other out. The magnitude of the observed CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Theoretical and Computational Chemistry of 2 Methyl 1 4 Nitrobenzoyl Piperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 2-Methyl-1-(4-nitrobenzoyl)piperidine, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), are essential for predicting its fundamental chemical properties. researchgate.netasianpubs.org

Optimized Geometries and Conformational Analysis

The molecular structure of this compound consists of a piperidine (B6355638) ring, substituted with a methyl group at the 2-position, and a 4-nitrobenzoyl group attached to the piperidine nitrogen. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The connection of the 4-nitrobenzoyl group to the nitrogen atom introduces a degree of rotational freedom, leading to different possible conformers.

Computational optimization would reveal the most stable conformer by minimizing the molecule's energy. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the C-N bond connecting the piperidine ring and the benzoyl group, and the orientation of the nitro group relative to the phenyl ring, are critical parameters. In related structures, the amide C-N bond often exhibits partial double bond character, influencing the planarity of the substituent group relative to the piperidine nitrogen. nih.gov

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range |

|---|---|

| C=O Bond Length | ~1.23 Å |

| N-C (Amide) Bond Length | ~1.37 Å |

| C-N (Piperidine) Bond Lengths | ~1.47 Å |

| N-O (Nitro) Bond Lengths | ~1.22 Å |

Note: These values are estimations based on data from similar molecular structures and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich piperidine ring and the amide linkage, while the LUMO is expected to be centered on the electron-withdrawing 4-nitrophenyl group. The energy gap can be calculated to predict the molecule's reactivity and kinetic stability. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. asianpubs.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -2.5 eV |

Note: These are estimated energy values based on typical results for similar organic molecules and require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. asianpubs.orgdergipark.org.tr The MEP map uses a color scale to represent different electrostatic potential values.

In the MEP map of this compound, the regions of most negative potential (typically colored red) would be located around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those on the piperidine ring, suggesting susceptibility to nucleophilic attack. dergipark.org.tr This visualization provides critical insights into the molecule's interaction with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT methods are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.netprimescholars.comijseas.com By calculating the harmonic vibrational frequencies, one can assign the various vibrational modes of the molecule to the peaks observed in its experimental spectra.

For this compound, characteristic vibrational modes would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching vibrations of the aromatic and aliphatic parts, and various bending and ring deformation modes. researchgate.net A comparison between the calculated and experimental spectra allows for a detailed confirmation of the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Amide) | 1680 - 1650 |

| NO₂ Asymmetric Stretch | ~1527 |

| NO₂ Symmetric Stretch | ~1355 |

Note: These are general ranges and the precise values depend on the specific molecular environment and would be refined by scaling the calculated frequencies.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

Intermolecular Interactions and Crystal Packing Prediction

The study of intermolecular interactions is key to understanding the solid-state properties of a compound, such as its crystal packing. Hirshfeld surface analysis is a common computational tool used for this purpose. It provides a visual representation of intermolecular contacts and can be decomposed into 2D fingerprint plots that quantify the contribution of different types of interactions. nih.govnih.govnih.gov

For this compound, the crystal packing would likely be dominated by hydrogen bonds (e.g., C-H···O interactions involving the carbonyl and nitro oxygen atoms) and π-π stacking interactions between the nitrophenyl rings of adjacent molecules. nih.govmdpi.com The Hirshfeld surface analysis would reveal the relative importance of these interactions. For example, the fingerprint plots can quantify the percentage of H···O, H···H, and C···H contacts, providing a detailed understanding of the forces that govern the crystal structure. nih.govnih.gov Energy frameworks can also be calculated to visualize the strength and topology of these intermolecular interactions within the crystal lattice.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reaction Pathway and Transition State Analysis for Key Transformations

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions, offering insights into transient structures and energy landscapes that are often inaccessible through experimental methods alone. For a molecule such as this compound, a detailed analysis of its reaction pathways and the associated transition states is crucial for predicting its reactivity, stability, and potential transformation products. While specific computational studies focused exclusively on this compound are not extensively available in the current body of scientific literature, the principles of theoretical and computational chemistry allow for a robust framework for such an analysis to be established.

This section will, therefore, outline the theoretical basis and methodologies for analyzing key transformations of this compound and present hypothetical data to illustrate the expected findings from such computational investigations. The key transformations considered here are fundamental to the behavior of this molecule and similar chemical structures: the rotation of the amide bond and a representative nucleophilic aromatic substitution reaction.

The primary computational tool for these analyses is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can accurately predict the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them. By mapping the potential energy surface of a reaction, the minimum energy path, known as the reaction coordinate, can be determined.

A critical step in this analysis is the location and verification of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Computationally, this is confirmed by a frequency analysis, where the transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once a transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that this transition state correctly connects the intended reactants and products.

Amide Bond Rotation

A key dynamic feature of this compound is the restricted rotation around the C-N amide bond, which connects the 4-nitrobenzoyl group to the piperidine ring. Due to the partial double bond character of the amide linkage, this rotation is an energetically significant process. Computational analysis can quantify the energy barrier to this rotation, which is critical for understanding the conformational dynamics of the molecule.

The analysis would involve rotating the 4-nitrobenzoyl group relative to the piperidine ring and calculating the energy at each step. This would reveal a potential energy surface with a clear maximum corresponding to the transition state, where the p-orbitals of the amide bond are orthogonal, breaking the resonance stabilization.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the amide bond rotation.

| Parameter | Value |

| Reactant (Ground State) | |

| Dihedral Angle (O=C-N-Cpiperidine) | 0° (planar) |

| Relative Energy | 0.0 kcal/mol |

| Transition State | |

| Dihedral Angle (O=C-N-Cpiperidine) | ~90° |

| Activation Energy (ΔG‡) | 15 - 20 kcal/mol |

| Imaginary Frequency | -150 cm-1 |

| Product (Rotated Ground State) | |

| Dihedral Angle (O=C-N-Cpiperidine) | 180° (planar) |

| Relative Energy | ~0.0 kcal/mol |

This table is illustrative and contains hypothetical data based on typical values for amide bond rotation.

Nucleophilic Aromatic Substitution

The 4-nitrobenzoyl moiety of the molecule is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the strong electron-withdrawing nature of the nitro group. A computational study of a representative SNAr reaction, for instance, the substitution of the nitro group by a nucleophile like methoxide, would provide detailed mechanistic insights.

Such a study would model the approach of the nucleophile to the aromatic ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The transition state for the formation of this complex is typically the rate-determining step. Subsequent expulsion of the leaving group (the nitro group in this case) would also proceed through a transition state.

A hypothetical data table summarizing the findings of a computational analysis of this SNAr reaction is presented below.

| Reaction Step | Key Geometrical Parameters (Å) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |

| Reactants | N/A | 0 | 0 |

| Transition State 1 (TS1) | C-Omethoxide bond forming: ~2.1 | 18.5 | N/A |

| Meisenheimer Complex | C-Omethoxide bond formed: ~1.5 | N/A | -5.2 |

| Transition State 2 (TS2) | C-Nnitro bond breaking: ~2.0 | 5.8 | N/A |

| Products | C-Nnitro bond broken | N/A | -12.7 |

This table is illustrative and contains hypothetical data. The geometrical parameters refer to the key bond-forming and bond-breaking distances at the transition state.

Derivatization Strategies and Structure Reactivity Relationships in 2 Methyl 1 4 Nitrobenzoyl Piperidine Analogues

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring's conformation and the stereochemistry of its substituents are critical determinants of a molecule's three-dimensional shape and its ability to interact with biological targets.

The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. In 2-Methyl-1-(4-nitrobenzoyl)piperidine, the 2-methyl group introduces a key conformational consideration. While alkyl substituents on a cyclohexane (B81311) ring strongly prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions, the situation in N-acyl piperidines is more complex. The amide bond between the piperidine nitrogen and the benzoyl carbonyl has partial double-bond character, creating a planar system. This can lead to a phenomenon known as pseudoallylic strain (or A1,3 strain), which describes the steric interaction between the N-acyl group and a substituent at the C2 position. This strain can, in some cases, force the C2-substituent into an axial orientation to alleviate steric clash. acs.org

The introduction of further substituents on the piperidine ring (at positions 3, 4, 5, or 6) would further influence this conformational equilibrium. A large, sterically demanding group, such as a tert-butyl group at the C4 position, would effectively act as a conformational lock, forcing the ring into a state where this group is equatorial. The position and orientation (axial vs. equatorial) of these substituents directly impact the reactivity of the piperidine nitrogen. The accessibility of the nitrogen's lone pair of electrons, which acts as the nucleophile in the acylation reaction with 4-nitrobenzoyl chloride, is governed by the steric environment dictated by the ring's conformation.

| Substituent (at C4) | van der Waals Radius (Å) | Predicted Conformational Preference | Expected Impact on Reactivity |

|---|---|---|---|

| -H | 1.20 | Flexible equilibrium | Baseline reactivity |

| -F | 1.47 | Slight equatorial preference | Minimal steric hindrance |

| -CH₃ | 2.00 | Strong equatorial preference | Minor steric hindrance |

| -C(CH₃)₃ | ~4.00 | Locked equatorial conformation | No direct steric hindrance at N, but fixes ring conformation |

The presence of the methyl group at the C2 position renders this compound a chiral molecule, existing as a pair of enantiomers: (R)-2-Methyl-1-(4-nitrobenzoyl)piperidine and (S)-2-Methyl-1-(4-nitrobenzoyl)piperidine. Synthesis from racemic 2-methylpiperidine (B94953) results in a 1:1 mixture of these enantiomers.

The introduction of a second substituent at another position on the piperidine ring (e.g., C3, C4, or C5) would create a second chiral center, leading to the formation of diastereomers. For instance, the synthesis of 2,4-dimethyl-1-(4-nitrobenzoyl)piperidine would yield four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These diastereomers possess distinct three-dimensional arrangements and are not mirror images. Consequently, they have different physical properties and can exhibit significantly different reactivity and biological activity profiles due to their varied spatial presentation to enzymes or receptors. nih.gov

| Parent Analogue | Stereocenters | Possible Stereoisomers |

|---|---|---|

| 2,3-Dimethyl-1-(4-nitrobenzoyl)piperidine | C2, C3 | (2R, 3R), (2S, 3S), (2R, 3S), (2S, 3R) |

| 2,4-Dimethyl-1-(4-nitrobenzoyl)piperidine | C2, C4 | (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R) |

| 2,5-Dimethyl-1-(4-nitrobenzoyl)piperidine | C2, C5 | (2R, 5R), (2S, 5S), (2R, 5S), (2S, 5R) |

Exploration of Substituents on the Benzoyl Moiety

The electronic nature and position of substituents on the aromatic benzoyl ring directly modulate the reactivity of the carbonyl group.

The reactivity of the benzoyl moiety in an acylation reaction is primarily determined by the electrophilicity of the carbonyl carbon. The parent compound features a nitro group (-NO₂) at the para-position. The nitro group is a powerful electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org It withdraws electron density through both the inductive effect (-I) and the resonance effect (-R), making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the piperidine nitrogen. youtube.com

Replacing the -NO₂ group with an electron-donating group (EDG), such as a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group, would have the opposite effect. These groups donate electron density to the ring, which in turn reduces the electrophilicity of the carbonyl carbon and is expected to decrease the rate of the amidation reaction. The magnitude of this effect can be quantitatively estimated using Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center.

| Substituent (X) | Hammett Constant (σₚ) | Nature of Group | Predicted Effect on Carbonyl Electrophilicity |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Strongly Increase |

| -CN | +0.66 | Strongly Electron-Withdrawing | Strongly Increase |

| -Cl | +0.23 | Weakly Electron-Withdrawing | Slightly Increase |

| -H | 0.00 | Neutral (Reference) | Baseline |

| -CH₃ | -0.17 | Weakly Electron-Donating | Slightly Decrease |

| -OCH₃ | -0.27 | Moderately Electron-Donating | Moderately Decrease |

| -NH₂ | -0.66 | Strongly Electron-Donating | Strongly Decrease |

Placing a substituent at a position ortho to the benzoyl carbonyl group (C2 or C6) introduces steric hindrance, a phenomenon often referred to as the "ortho effect". researchgate.net This steric clash between the ortho-substituent and the piperidine moiety can impede the approach of the nucleophile. Furthermore, a bulky ortho-substituent can force the entire amide functional group to twist out of the plane of the aromatic ring. nsf.gov This loss of coplanarity disrupts the π-system conjugation between the carbonyl group and the benzene (B151609) ring, which alters the electronic properties and can significantly increase the rotational energy barrier around the C(aryl)–C(O) bond. nsf.gov This conformational change can profoundly affect how the molecule fits into a binding site, thereby altering its biological profile in ways not predicted by electronic effects alone. researchgate.netyoutube.com

| Ortho-Substituent | Relative Size | Expected Steric Hindrance | Predicted Consequence |

|---|---|---|---|

| -H | Smallest | None | Planar conformation, baseline reactivity |

| -F | Small | Minimal | Slight deviation from planarity |

| -Cl | Medium | Moderate | Increased C-C bond rotation barrier, loss of planarity |

| -CH₃ | Medium | Moderate | Increased C-C bond rotation barrier, loss of planarity |

| -C(CH₃)₃ | Very Large | Severe | Significant twisting, disrupted resonance, reduced reactivity |

Heteroatom Replacement and Isosteric Analogues

Piperidine Ring Analogues: The piperidine ring can be replaced with other six-membered heterocycles.

Morpholine (B109124): Replacing the C4-methylene group with an oxygen atom yields a morpholine analogue. This increases polarity and introduces a potential hydrogen bond acceptor.

Thiomorpholine (B91149): Replacement with a sulfur atom gives a thiomorpholine analogue, which is more lipophilic than morpholine.

Piperazine (B1678402): Replacing the C4-methylene with a secondary amine (-NH-) results in a piperazine analogue. This adds a basic center and a hydrogen bond donor/acceptor site, significantly altering solubility and pKa. nih.gov

Advanced Isosteres: Novel, more rigid scaffolds like 1-azaspiro[3.3]heptane have been developed as piperidine bioisosteres to improve properties such as metabolic stability and to explore new chemical space. enamine.netresearchgate.net

Benzoyl Moiety Analogues: The phenyl ring of the benzoyl group can be replaced with various aromatic heterocycles.

Pyridinylcarbonyl (Nicotinoyl/Isonicotinoyl): Replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which acts as a hydrogen bond acceptor and alters the electronic distribution of the ring.

Thiophenecarbonyl (Thenoyl): Thiophene is a common bioisostere for a phenyl ring, offering a different electronic and steric profile.

These modifications create analogues with distinct properties, providing a means to fine-tune solubility, lipophilicity, metabolic stability, and hydrogen bonding capabilities, all of which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

| Original Moiety | Isosteric Replacement | Key Property Change |

|---|---|---|

| Piperidine | Morpholine | Increased polarity, H-bond acceptor |

| Piperazine | Increased basicity, H-bond donor/acceptor | |

| Azaspiro[3.3]heptane | Increased sp³ character, altered lipophilicity, rigidity | |

| Phenyl (in Benzoyl) | Pyridine | Added H-bond acceptor, altered electronics |

| Thiophene | Altered electronics and aromaticity |

Correlation of Computational Descriptors with Experimental Reactivity in this compound Analogues: A Quantitative Approach

Detailed analysis of this compound analogues reveals a significant correlation between computationally derived molecular descriptors and experimentally observed reactivity. This relationship is crucial for understanding the structure-activity relationships (SAR) within this class of compounds and for the rational design of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogues, these studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with experimental data on the compounds' reactivity, which can range from enzyme inhibition constants (e.g., IC50 values) to receptor binding affinities.

A hypothetical study on a series of this compound analogues might explore how substitutions on the benzoyl ring and modifications of the piperidine moiety affect a specific biological activity, for instance, inhibition of a particular enzyme. A range of computational descriptors would be calculated for each analogue.

Key Computational Descriptors in SAR Studies:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for interactions involving electrostatic forces. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the benzoyl ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbital energies are related to the molecule's ability to donate or accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular reactivity. atlantis-press.com

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for fitting into a biological target's active site. Examples include:

Taft Steric Parameters (Es): Quantify the bulkiness of substituents.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Principal Moments of Inertia: Describe the mass distribution within the molecule, providing insights into its shape. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a biological target.

Log P (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. A higher Log P value indicates greater lipophilicity. atlantis-press.com

Correlation Analysis and Model Development:

Once the computational descriptors are calculated and the experimental reactivity data is obtained, statistical methods such as Multiple Linear Regression (MLR) are employed to develop a QSAR model. nih.gov This model takes the form of an equation that relates the biological activity to a combination of the most relevant descriptors.

For instance, a hypothetical QSAR model for the enzyme inhibitory activity of this compound analogues might look like:

log(1/IC50) = a(Log P) - b(HOMO-LUMO gap) + c(MR) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such an equation would suggest that higher lipophilicity and a larger molar refractivity are beneficial for activity, while a larger HOMO-LUMO gap (indicating lower reactivity) is detrimental.

The robustness and predictive power of the developed QSAR model are then rigorously validated using various statistical techniques, including cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds. nih.gov

The following interactive data tables present hypothetical data for a series of this compound analogues, illustrating the relationship between their structural modifications, calculated computational descriptors, and experimental reactivity.

Table 1: Structures and Experimental Reactivity of this compound Analogues

| Compound ID | R1-Substituent (Piperidine Ring) | R2-Substituent (Benzoyl Ring) | Experimental Reactivity (IC50, µM) |

| 1 | 2-Methyl | 4-Nitro | 5.2 |

| 2 | 2-Ethyl | 4-Nitro | 7.8 |

| 3 | 2-Methyl | 4-Chloro | 10.5 |

| 4 | 2-Methyl | 4-Methoxy | 15.1 |

| 5 | 3-Methyl | 4-Nitro | 4.9 |

| 6 | 4-Methyl | 4-Nitro | 6.3 |

| 7 | 2-Methyl | 3-Nitro | 8.9 |

| 8 | Unsubstituted | 4-Nitro | 9.5 |

Table 2: Calculated Computational Descriptors for this compound Analogues

| Compound ID | Log P | HOMO Energy (eV) | LUMO Energy (eV) | Molar Refractivity |

| 1 | 2.8 | -7.5 | -2.1 | 65.4 |

| 2 | 3.2 | -7.6 | -2.0 | 70.1 |

| 3 | 3.1 | -7.3 | -1.9 | 68.2 |

| 4 | 2.5 | -7.1 | -1.8 | 69.8 |

| 5 | 2.9 | -7.4 | -2.2 | 65.5 |

| 6 | 2.7 | -7.5 | -2.1 | 65.3 |

| 7 | 2.9 | -7.6 | -2.3 | 65.4 |

| 8 | 2.4 | -7.7 | -2.2 | 60.8 |

By analyzing the data in these tables, a clear correlation can be observed. For example, comparing compounds 1 and 2, an increase in the size of the alkyl substituent at the 2-position of the piperidine ring (from methyl to ethyl) leads to a higher Log P value and a decrease in activity (higher IC50). This suggests that excessive lipophilicity or steric bulk in this region might be unfavorable for binding. Similarly, comparing compounds 1, 3, and 4 shows that electron-withdrawing groups at the para-position of the benzoyl ring (nitro and chloro) result in better activity compared to an electron-donating group (methoxy), highlighting the importance of electronic effects.

These findings, derived from the correlation of computational descriptors with experimental data, provide invaluable insights for the design of more potent and selective this compound analogues.

Future Research Directions and Advanced Methodologies

Development of Novel Stereoselective Synthetic Approaches